molecular formula C11H7FN2 B13254744 8-Fluoro-5-methylisoquinoline-1-carbonitrile

8-Fluoro-5-methylisoquinoline-1-carbonitrile

Cat. No.: B13254744
M. Wt: 186.18 g/mol
InChI Key: VVABOIBCOVHESK-UHFFFAOYSA-N
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Description

8-Fluoro-5-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇FN₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methylisoquinoline-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylisoquinoline and fluorinating agents.

    Nitrile Formation: The nitrile group is introduced at the 1st position of the isoquinoline ring through a reaction with a suitable cyanating agent like cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-5-methylisoquinoline-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroisoquinoline: Lacks the methyl and nitrile groups, making it less versatile in certain chemical reactions.

    5-Methylisoquinoline:

    Isoquinoline-1-carbonitrile: Lacks the fluorine and methyl groups, which may influence its biological activity and chemical properties.

Uniqueness

8-Fluoro-5-methylisoquinoline-1-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to its similar compounds.

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

8-fluoro-5-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7FN2/c1-7-2-3-9(12)11-8(7)4-5-14-10(11)6-13/h2-5H,1H3

InChI Key

VVABOIBCOVHESK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)F)C#N

Origin of Product

United States

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